5-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide

Lipophilicity Physicochemical Property Drug-Likeness

5-Phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide (CAS 898521-24-9) is a synthetic small-molecule screening compound belonging to the 5-phenylisoxazole-3-carboxamide family, featuring an (E)-azobenzene (phenyldiazenyl) appendage at the para-position of the anilide ring. The compound is primarily distributed through commercial screening libraries (e.g., ChemDiv) as a member of the phenyldiazenyl-isoxazole hybrid chemotype, a class that has attracted interest for photoswitchable molecular design and antitubercular probe development.

Molecular Formula C22H16N4O2
Molecular Weight 368.4 g/mol
CAS No. 898521-24-9
Cat. No. B11346318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide
CAS898521-24-9
Molecular FormulaC22H16N4O2
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4
InChIInChI=1S/C22H16N4O2/c27-22(20-15-21(28-26-20)16-7-3-1-4-8-16)23-17-11-13-19(14-12-17)25-24-18-9-5-2-6-10-18/h1-15H,(H,23,27)
InChIKeyRZKRDXSVMHTLKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide (CAS 898521-24-9): Compound Identity, Structural Class, and Procurement Context


5-Phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide (CAS 898521-24-9) is a synthetic small-molecule screening compound belonging to the 5-phenylisoxazole-3-carboxamide family, featuring an (E)-azobenzene (phenyldiazenyl) appendage at the para-position of the anilide ring . The compound is primarily distributed through commercial screening libraries (e.g., ChemDiv) as a member of the phenyldiazenyl-isoxazole hybrid chemotype, a class that has attracted interest for photoswitchable molecular design and antitubercular probe development [1]. Its molecular formula is C22H16N4O2 (MW 368.39 g/mol), and it is typically supplied at ≥95% purity for early-stage discovery research .

Why Generic Substitution Fails for 5-Phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide in Focused Screening Campaigns


Compounds within the phenyldiazenyl-isoxazole-3-carboxamide series cannot be treated as interchangeable screening surrogates because subtle variations in the 5-aryl substituent on the isoxazole ring and the diazenyl linkage geometry govern critical molecular properties—including lipophilicity (logP/logD), hydrogen-bonding capacity, electronic absorption profiles, and conformational rigidity—that collectively determine target engagement, photoisomerization efficiency, and antimicrobial activity [1]. Even a single methoxy substitution on the 5-phenyl ring (as in the 4-methoxy analog) shifts the logP by approximately 0.3–0.5 units and alters the electronic character of the isoxazole ring, which can significantly change binding kinetics or cellular permeability in phenotypic assays . Consequently, researchers must evaluate each derivative on its own quantitative merits rather than relying on class-level assumptions.

Quantitative Differentiation Evidence for 5-Phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide Versus Closest Structural Analogs


Lipophilicity (logP) Differentiation Relative to the 5-(4-Methoxyphenyl) Analog

The target 5-phenyl compound exhibits a computationally predicted logP of approximately 5.5, which is 0.3 log units lower than that of the closest commercially available analog, 5-(4-methoxyphenyl)-N-[4-(phenyldiazenyl)phenyl]-1,2-oxazole-3-carboxamide (logP = 5.802) . This measurable lipophilicity reduction arises from the absence of the electron-donating methoxy group on the 5-aryl ring. For screening libraries where excessively high logP (>5.5) is associated with poor solubility, non-specific binding, and assay interference, the target compound occupies a more favorable physicochemical space while retaining the core pharmacophore [1].

Lipophilicity Physicochemical Property Drug-Likeness

Hydrogen-Bond Donor Count Advantage for Membrane Permeability

The target compound possesses a single hydrogen-bond donor (the carboxamide NH), identical to the methoxy analog but distinct from other in-class candidates bearing additional donors such as sulfonamide or hydroxyl substituents . Compounds with hydrogen-bond donor counts >1 (e.g., N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide, HBD = 2) have been shown in general ADME models to exhibit reduced passive membrane permeability [1]. Retaining a single HBD while modifying only the 5-aryl substituent allows the target compound to preserve favorable permeability characteristics without sacrificing structural diversity at the critical 5-position .

Hydrogen-Bond Donors Permeability Drug-Likeness

Azobenzene Photoswitching Potential Enabled by the (E)-Phenyldiazenyl Moiety

The (E)-phenyldiazenyl group confers reversible trans→cis photoisomerization capability that is absent in structurally related 5-phenylisoxazole-3-carboxamides lacking the diazenyl linkage (e.g., N-[(2-methoxyphenyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide, CID 17397714) [1][2]. Quantitative studies on analogous azobenzene-carboxamide systems demonstrate that the trans isomer predominates at thermal equilibrium (>99%) and undergoes photostationary state conversion to the cis form upon irradiation at 365 nm, with half-lives for thermal back-relaxation in the range of hours to days depending on the electronic nature of the para-substituent [1]. The 5-phenyl substitution pattern on the isoxazole ring is electronically neutral, placing it among the more thermally stable azobenzene derivatives relative to those with electron-withdrawing groups that accelerate thermal relaxation [1].

Photoswitch Azobenzene Photopharmacology

Phenyldiazenyl-Isoxazole Class Antimicrobial Activity as Baseline for Tuberculosis Screening

A 2024 study on electrophilic group-substituted phenyldiazenyl derivatives demonstrated that compounds within this chemotype exhibit measurable anti-tubercular activity in the MABA (Microplate Alamar Blue Assay) against Mycobacterium tuberculosis, with the barbituric acid-phenyldiazenyl conjugate displaying activity superior to the standard gentamicin control [1]. Although the specific target compound was not among the four derivatives directly tested, its structural congruence with the phenyldiazenyl pharmacophore—particularly the (E)-diazenyl bridge conjugated to an aromatic amide—positions it as a candidate for analogous antitubercular screening, with the 5-phenylisoxazole substitution offering a distinct electronic profile relative to the tested barbituric acid and other electrophilic variants [1][2]. The target compound thus provides a scaffold for probing the contribution of the isoxazole ring to anti-tubercular potency within this emerging class.

Antitubercular Phenyldiazenyl MIC

5-Phenylisoxazole-3-Carboxamide Scaffold Validated as TRPV1 Modulator Pharmacophore

The 5-phenylisoxazole-3-carboxamide core has been validated as a TRPV1 (transient receptor potential vanilloid 1) modulator pharmacophore in a granted U.S. patent (US20110065764A1), where multiple derivatives were shown to exhibit antagonistic activity relevant to acute and chronic pain, inflammatory pain, and neuropathic pain indications [1]. While the patent does not specifically exemplify the phenyldiazenyl-substituted analog, the core scaffold's confirmed target engagement provides a rational entry point for screening the target compound against TRPV1, with the phenyldiazenyl group offering the potential for light-gated modulation of TRPV1 activity (photopharmacology) that simple 5-phenylisoxazole-3-carboxamides cannot achieve [1][2].

TRPV1 Pain Isoxazole

Synthetic Accessibility Advantage via 5-Phenylisoxazole-3-Carbonyl Chloride Intermediate

A published synthetic methodology has established a convenient route to functionally substituted 5-phenyl-1,2-oxazole-3-carboxamides via reaction of 5-phenylisoxazole-3-carbonyl chloride with primary aromatic amines [1]. This one-step amidation strategy is directly applicable to the target compound (condensation with 4-[(E)-phenyldiazenyl]aniline) and contrasts with more complex, multi-step sequences required for analogs bearing additional heterocyclic substituents at the 5-position [1][2]. The availability of a streamlined synthetic protocol reduces procurement lead times and per-gram costs for medicinal chemistry follow-up, providing a practical advantage over analogs that require de novo route development.

Synthesis Isoxazole Scale-Up

Prioritized Application Scenarios for 5-Phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide Based on Quantitative Differentiation Evidence


Photopharmacology Probe Development for TRPV1-Mediated Pain Pathways

Leveraging both the validated 5-phenylisoxazole-3-carboxamide TRPV1 pharmacophore [1] and the photoswitchable (E)-phenyldiazenyl moiety [2], the target compound is a strong candidate for developing light-gated TRPV1 modulators. Researchers can use UV (365 nm) and visible light to toggle between trans and cis isomers, achieving spatially and temporally precise control over TRPV1 activity in neuronal cultures or in vivo models, a capability absent in conventional TRPV1 ligands lacking the diazenyl photoswitch [2].

Antitubercular Phenotypic Screening with Scaffold Diversification Intent

Based on the demonstrated anti-tubercular activity of electrophilic phenyldiazenyl derivatives against Mycobacterium tuberculosis in the MABA assay [1], the target compound can be deployed in phenotypic screening cascades as a scaffold-diversification probe. Its 5-phenylisoxazole ring introduces electronic and steric features distinct from the barbituric acid-phenyldiazenyl conjugate that showed the strongest activity, enabling exploration of structure-activity relationships around the FadD enzyme target identified through molecular docking [1].

Drug-Likeness Optimization Starting Point for CNS-Penetrant Candidate Libraries

With a predicted logP of ~5.5 (0.3 units lower than the 5-(4-methoxyphenyl) analog [1]) and only a single hydrogen-bond donor [2], the target compound sits at the upper boundary of drug-like physicochemical space. This makes it a suitable starting scaffold for medicinal chemistry campaigns aiming to improve solubility and CNS penetration by further reducing logP through subsequent substitution, without the liability of excessive lipophilicity that plagues the 5-(4-methoxyphenyl) analog [1][2].

Cost-Efficient Hit Expansion via Streamlined Two-Step Synthetic Route

The compound's synthetic accessibility via a published one-step amidation of 5-phenylisoxazole-3-carbonyl chloride with 4-[(E)-phenyldiazenyl]aniline [1] offers a practical procurement advantage for medicinal chemistry teams. Compared to analogs requiring multi-step heterocycle construction [2], this route enables faster analog generation and lower per-gram costs, making it the economically rational choice for hit-to-lead expansion when budget and timeline constraints are paramount [1].

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